molecular formula C20H16BrNO5 B2992098 (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622794-60-9

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2992098
CAS No.: 622794-60-9
M. Wt: 430.254
InChI Key: RUBNGTSRZWVNCF-WQRHYEAKSA-N
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Description

The compound “(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” features a benzofuran core substituted with a 3-bromobenzylidene group at the 2-position and a morpholine-4-carboxylate moiety at the 6-position. This structure combines a rigid benzofuran scaffold with a brominated aromatic system, which may enhance lipophilicity and influence binding affinity in target proteins.

Properties

IUPAC Name

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c21-14-3-1-2-13(10-14)11-18-19(23)16-5-4-15(12-17(16)27-18)26-20(24)22-6-8-25-9-7-22/h1-5,10-12H,6-9H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNGTSRZWVNCF-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is [(Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate. Its molecular formula is C20H16BrNO5, with a molecular weight of approximately 430.254 g/mol. The structure features a benzofuran core with a bromobenzylidene substituent and a morpholine carboxylate moiety.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit promising anticancer activities. For instance, research has shown that related compounds can inhibit key pathways involved in cancer cell proliferation and survival, particularly through the inhibition of glycogen synthase kinase 3β (GSK-3β), a target in various cancers including breast and prostate cancer .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget ProteinIC50 (μM)Reference
F389-0663GSK-3β1.6
Compound 12aGSK-3β0.0038

Neuroprotective Effects

The compound also shows potential neuroprotective effects. In vitro studies have demonstrated that related benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

Case Study: Neuroblastoma Cells
In a study involving neuroblastoma N2a cells, treatment with certain benzofuran derivatives resulted in increased levels of phosphorylated GSK-3β, indicating effective inhibition of its activity and subsequent neuroprotection .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets:

  • GSK-3β Inhibition : The compound likely inhibits GSK-3β, leading to modulation of various signaling pathways involved in cell growth and survival.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, reducing oxidative stress in cells.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Similarity Assessment : Methods for comparing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight the balance between core scaffold conservation and substituent variability . The target compound shares >80% structural similarity with its dimethoxy analog but diverges in key physicochemical metrics.
  • Computational Predictions : Tools like XLogP3 and topological polar surface area calculations (as applied in ) are essential for prioritizing compounds in virtual screening campaigns.

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